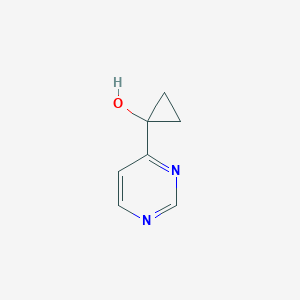

1-(Pyrimidin-4-yl)cyclopropanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H8N2O |

|---|---|

Molecular Weight |

136.15 g/mol |

IUPAC Name |

1-pyrimidin-4-ylcyclopropan-1-ol |

InChI |

InChI=1S/C7H8N2O/c10-7(2-3-7)6-1-4-8-5-9-6/h1,4-5,10H,2-3H2 |

InChI Key |

GZPIALPTFLEEOD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C2=NC=NC=C2)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Pyrimidin 4 Yl Cyclopropanol and Its Analogues

Established Synthetic Routes to Substituted Cyclopropanols

The creation of the 1-substituted cyclopropanol (B106826) core is a critical aspect of the synthesis. Several robust methods are available for this purpose, with the Kulinkovich reaction being a prominent example.

The Kulinkovich reaction is a highly effective method for preparing cyclopropanol derivatives from carboxylic esters. organic-chemistry.orgyoutube.com The reaction utilizes a Grignard reagent, typically one with a beta-hydrogen like ethylmagnesium bromide, in the presence of a titanium(IV) alkoxide catalyst, such as titanium(IV) isopropoxide. organic-chemistry.orgwikipedia.org

The generally accepted mechanism involves the in situ formation of a titanacyclopropane intermediate. youtube.comwikipedia.org This is achieved through the dialkylation of the titanium alkoxide by the Grignard reagent, followed by a β-hydride elimination. youtube.com The resulting titanacyclopropane then acts as a 1,2-dicarbanion equivalent, reacting with the ester. This process involves a double alkylation of the ester's carbonyl group to form the cyclopropanol product after an aqueous workup. organic-chemistry.orgyoutube.com The titanium(IV) catalyst can be used in catalytic amounts as it is regenerated during the reaction cycle. organic-chemistry.org

For the synthesis of 1-(pyrimidin-4-yl)cyclopropanol, this would involve using a pyrimidine-4-carboxylic acid ester as the starting material.

Table 1: Key Components of the Kulinkovich Reaction

| Component | Example | Role in Reaction |

| Substrate | Carboxylic Acid Ester (e.g., Methyl Pyrimidine-4-carboxylate) | Source of the R¹ group and carbonyl for cyclopropanation. |

| Grignard Reagent | Ethylmagnesium Bromide (EtMgBr) | Reacts with the titanium catalyst to form the titanacyclopropane. |

| Catalyst | Titanium(IV) Isopropoxide (Ti(Oi-Pr)₄) | Facilitates the formation of the reactive titanacyclopropane intermediate. wikipedia.org |

| Solvent | Tetrahydrofuran (THF), Diethyl ether (Et₂O) | Anhydrous ether solvent is required for the reaction. wikipedia.org |

Modifications of this reaction, such as the Kulinkovich-de Meijere reaction, can be used to synthesize cyclopropylamines from amides. organic-chemistry.org

Beyond the Kulinkovich reaction, other organometallic methods provide access to substituted cyclopropanols. These routes often involve the addition of organometallic reagents to suitable three-carbon synthons or the cyclopropanation of alkenes.

One fundamental approach is the nucleophilic addition of an organometallic reagent to a cyclopropanone (B1606653) or a cyclopropanone equivalent. nih.gov Due to the instability of cyclopropanone itself, precursors are often used. For the target molecule, this would conceptually involve the addition of a pyrimidin-4-yl Grignard or organolithium reagent to a cyclopropanone synthon.

Another major strategy is the cyclopropanation of an alkene. The Simmons-Smith reaction, which uses a carbenoid, typically iodomethylzinc iodide (formed from diiodomethane (B129776) and a zinc-copper couple), is a classic method for converting alkenes into cyclopropanes. wikipedia.orgmarquette.edu To obtain a cyclopropanol, the starting alkene would need to be a vinyl ether, which would then be hydrolyzed post-cyclopropanation.

Furthermore, cyclopropyl (B3062369) Grignard reagents can be generated and used as nucleophiles. For instance, a cyclopropyl sulfoxide (B87167) can undergo a sulfoxide-magnesium exchange to form a stable cyclopropyl Grignard reagent, which can then be reacted with an appropriate electrophile. nih.gov

Table 2: Comparison of Organometallic Routes to Substituted Cyclopropanols

| Method | Key Reagents | Precursor Type | Key Features |

| Kulinkovich Reaction | Grignard Reagent, Ti(Oi-Pr)₄ | Ester | Direct conversion of esters to 1-substituted cyclopropanols. organic-chemistry.org |

| Grignard Addition | Grignard Reagent | Cyclopropanone Equivalent | Addition of a nucleophilic R-group to a C3 ring. nih.gov |

| Simmons-Smith Reaction | CH₂I₂, Zn-Cu Couple | Alkene (e.g., Vinyl Ether) | Cyclopropanation of a double bond. marquette.edu |

| Sulfoxide-Mg Exchange | i-PrMgCl, Cyclopropyl Sulfoxide | Cyclopropyl Sulfoxide | Forms a cyclopropyl Grignard for further reaction. nih.gov |

Strategies for Pyrimidine (B1678525) Ring Functionalization and Introduction

To utilize the aforementioned cyclopropanol synthesis methods, a suitably functionalized pyrimidine precursor is required. The synthesis of pyrimidines can be achieved through the condensation of a three-carbon dielectrophile with a dinucleophile like guanidine, which introduces a 2-amino group. rsc.org

For the synthesis of this compound, key precursors would include:

Methyl or Ethyl Pyrimidine-4-carboxylate: This ester is the ideal starting material for a Kulinkovich reaction. It can be prepared from pyrimidine-4-carbonitrile (B1589050) through hydrolysis to the carboxylic acid followed by esterification.

4-Halopyrimidines (e.g., 4-Chloropyrimidine): These are versatile precursors for creating organometallic pyrimidine reagents (Grignard or organolithium) or for use in cross-coupling reactions. researchgate.net They can be synthesized from pyrimidin-4(3H)-one by reaction with reagents like phosphorus oxychloride. researchgate.net

4-Vinylpyrimidine (B3031536): This precursor is suitable for cyclopropanation reactions. It can be synthesized from 4-chloropyrimidine (B154816) via a palladium-catalyzed Stille or Suzuki coupling with a vinyl-organotin or vinylboronic acid derivative, respectively. acs.org

4-Acylpyrimidines (e.g., 4-Acetylpyrimidine): These ketones could serve as electrophiles for the addition of a one-carbon nucleophile to form the tertiary alcohol of the cyclopropanol.

Direct and Indirect Synthesis of this compound

The direct synthesis involves forming the cyclopropanol ring on a molecule that already contains the pyrimidine core. Indirect methods involve coupling a pyrimidine unit to a pre-existing cyclopropanol or a precursor thereof.

A direct and plausible route to the target compound is the Kulinkovich reaction performed on an ester of pyrimidine-4-carboxylic acid. Reacting methyl pyrimidine-4-carboxylate with ethylmagnesium bromide and a catalytic amount of titanium(IV) isopropoxide would be expected to yield this compound directly.

An alternative direct approach is the cyclopropanation of 4-vinylpyrimidine . While methods using diazomethane (B1218177) are known, they are often hazardous. masterorganicchemistry.com A safer, more modern approach has been demonstrated for the synthesis of a related compound, tert-butyl (1RS,2RS)-2-(4-methylpyrimidin-2-yl)cyclopropane-1-carboxylate. acs.org This method uses a nitrogen ylide derived from tert-butyl bromoacetate (B1195939) and DABCO to cyclopropanate a vinylpyrimidine. acs.org A similar strategy could be envisioned where a suitable one-carbon carbenoid adds to 4-vinylpyrimidine to generate the cyclopropane (B1198618) ring, followed by functional group manipulation to install the hydroxyl group.

Indirect synthesis relies on modern cross-coupling reactions to form the C-C bond between the pyrimidine and cyclopropane rings. A primary strategy is the palladium-catalyzed cross-coupling of a 4-halopyrimidine with an organometallic cyclopropane derivative.

The Suzuki-Miyaura coupling is a viable option, reacting 4-chloropyrimidine with a cyclopropanol-boronic acid or ester derivative. However, the free hydroxyl group often requires protection during the coupling reaction. A more practical approach might involve coupling 4-chloropyrimidine with a cyclopropylboronic acid derivative that can be converted to the desired alcohol post-coupling.

Alternatively, a Negishi cross-coupling can be employed. nih.gov This would involve the reaction of 4-chloropyrimidine with a cyclopropylzinc reagent. A stable cyclopropyl Grignard reagent, which can be transmetalated to the zinc reagent, can be prepared from a cyclopropyl phenyl sulfoxide. nih.gov This route would likely involve coupling 4-chloropyrimidine with a protected cyclopropanol Grignard reagent or a Grignard reagent that allows for subsequent oxidation to the alcohol. For instance, coupling with (1-(phenylsulfinyl)cyclopropyl)magnesium chloride followed by oxidation could potentially yield the target compound.

Stereoselective Synthesis and Enantiomeric Resolution of this compound and its Chirally Modified Analogues

The creation of specific stereoisomers of pyrimidine-containing cyclopropanes is crucial for understanding their biological activity. Methodologies for achieving this include diastereoselective reactions and the resolution of racemic mixtures. While a direct stereoselective synthesis for this compound is not extensively documented in the reviewed literature, the synthesis and resolution of its analogues, such as (2RS, 3RS)-3-(4-methylpyrimidin-2-yl)cyclopropane carboxylic acid, provide a valuable framework.

One notable approach involves the diastereoselective cyclopropanation of a vinylpyrimidine. For instance, the reaction of 4-methyl-2-vinylpyrimidine (B13918100) with an ylide derived from t-butyl bromoacetate and DABCO (1,4-diazabicyclo[2.2.2]octane) in the presence of cesium carbonate yields the corresponding trans-cyclopropane ester with high diastereoselectivity. acs.org The crude product of this reaction showed a high ratio of the desired trans-isomer to the cis-isomer. acs.org

Following the synthesis of a racemic mixture, enantiomeric resolution is a common strategy to isolate the individual enantiomers. For the analogue, (2RS, 3RS)-3-(4-methylpyrimidin-2-yl)cyclopropane carboxylic acid, a classical resolution using chiral resolving agents has been successfully employed. acs.org A screening of various chiral bases revealed that certain chiral amines form crystalline salts with the racemic acid, allowing for the separation of the diastereomeric salts by crystallization. acs.org

For example, the use of (S)-1-(1-naphthyl)ethylamine as a resolving agent has been shown to be effective. acs.org The resulting diastereomeric salts can be separated, and the desired enantiomer of the carboxylic acid can be liberated.

Another relevant stereoselective method is the enantioselective intermolecular cyclopropanation of N1-vinylpyrimidines with α-diazoesters, catalyzed by a chiral ruthenium(II)-phenyloxazoline complex. This method has been reported to produce chiral cyclopropylpyrimidine nucleoside analogues with high diastereo- and enantioselectivities. Although this method produces a different class of pyrimidine cyclopropane derivatives, the underlying principle of chiral catalyst-controlled cyclopropanation is a key strategy in asymmetric synthesis.

Enzymatic kinetic resolution represents another powerful tool for obtaining enantiomerically pure compounds. While not specifically reported for this compound, this technique has been successfully applied to other chiral building blocks. For instance, the kinetic resolution of racemic 1-(isopropylamine)-3-phenoxy-2-propanol using lipases in the presence of an acylating agent has yielded products with high enantiomeric excess. This approach could potentially be adapted for the resolution of this compound or its derivatives.

Table 1: Chiral Resolving Agents for a Pyrimidinyl Cyclopropane Carboxylic Acid Analogue This table is based on data for an analogue compound and is presented as a potential methodology.

| Chiral Base | Crystalline Salt Formation |

| (+)-Abietylamine | Yes |

| (R)-1-(2-Naphthyl)ethylamine | Yes |

| (S)-1-(2-Naphthyl)ethylamine | Yes |

| (S)-1-(1-Naphthyl)ethylamine | Yes |

Development of Process-Scale Synthesis for this compound

The development of a safe, efficient, and scalable synthesis is a critical step in the journey of a chemical compound from laboratory curiosity to a potential commercial product. For this compound, insights into process-scale synthesis can be gleaned from the development of its close analogue, (2RS, 3RS)-3-(4-methylpyrimidin-2-yl)cyclopropane carboxylic acid. acs.org

A key aspect of a process-scale synthesis is the avoidance of hazardous reagents and purification methods like chromatography. The synthesis of the aforementioned analogue was optimized to be chromatography-free. acs.org

The process begins with the synthesis of the vinylpyrimidine precursor. A Suzuki-Miyaura coupling reaction between 2-chloro-4-methylpyrimidine (B15830) and potassium vinyltrifluoroborate, catalyzed by a palladium complex, provides a scalable route to 4-methyl-2-vinylpyrimidine. acs.org The workup for this reaction was simplified to facilitate large-scale production. acs.org

The subsequent cyclopropanation step was also optimized for scale. The reaction of the vinylpyrimidine with the nitrogen ylide generated from t-butyl bromoacetate and DABCO was found to be a high-yielding and diastereoselective method. acs.org For process-scale, it was discovered that the physical properties of the reagents, such as the particle size of the cesium carbonate base, played a crucial role in the reaction's completeness. acs.org Grinding the cesium carbonate to a fine powder ensured the reaction proceeded to completion. acs.org

The final hydrolysis of the resulting ester to the carboxylic acid and the subsequent workup were also designed for large-scale operation. The pH of the solution was carefully controlled to the isoelectric point of the product to maximize the yield of the crystalline acid upon precipitation. acs.org This eliminates the need for extraction with large volumes of organic solvents.

Table 2: Key Stages in the Process-Scale Synthesis of a Pyrimidinyl Cyclopropane Carboxylic Acid Analogue This table is based on data for an analogue compound and is presented as a potential methodology.

| Stage | Reaction | Key Optimization for Scale-Up |

| Precursor Synthesis | Suzuki-Miyaura coupling of 2-chloro-4-methylpyrimidine with potassium vinyltrifluoroborate | Simplified workup to avoid large solvent volumes. |

| Cyclopropanation | Reaction of 4-methyl-2-vinylpyrimidine with an N-ylide | Use of ground cesium carbonate to ensure complete reaction. |

| Hydrolysis & Isolation | Hydrolysis of the cyclopropane ester | Precipitation at the isoelectric point to maximize yield and avoid chromatography. |

Chemical Reactivity and Transformation Studies of 1 Pyrimidin 4 Yl Cyclopropanol

Ring-Opening Reactions of the Cyclopropanol (B106826) Moiety

The three-membered ring of the cyclopropanol group in 1-(Pyrimidin-4-yl)cyclopropanol is susceptible to cleavage under various conditions due to its inherent ring strain. This reactivity provides a pathway to a range of functionalized pyrimidine (B1678525) derivatives.

Acid-Catalyzed Ring Opening Mechanisms

The acid-catalyzed ring opening of cyclopropanols is a well-established transformation that typically proceeds through protonation of the hydroxyl group, followed by cleavage of a carbon-carbon bond in the cyclopropane (B1198618) ring. libretexts.orgstackexchange.com In the case of this compound, the pyrimidine ring's electron-withdrawing nature influences the regioselectivity of this process.

Protonation of the hydroxyl group converts it into a good leaving group (water). Subsequent cleavage of the C1-C2 or C1-C3 bond of the cyclopropane ring can occur, leading to a carbocation intermediate. The stability of this carbocation directs the reaction pathway. The presence of the pyrimidine ring at the C1 position would destabilize an adjacent positive charge, making cleavage of the C1-C(pyrimidine) bond less favorable. Therefore, cleavage of the C2-C3 bond to form a more stable secondary carbocation, or a concerted reaction where the nucleophile attacks as the ring opens, is more likely. nih.govacs.org

The specific outcome of the reaction is highly dependent on the reaction conditions and the nucleophile present. For example, in the presence of a halide acid, a haloketone could be formed. The general mechanism is believed to involve an SN1 or SN2-like attack of a nucleophile. libretexts.orgnih.gov

Table 1: Predicted Products of Acid-Catalyzed Ring Opening of this compound with Various Acids

| Acid Catalyst | Nucleophile | Predicted Major Product | Reaction Type |

| Hydrochloric Acid (HCl) | Cl⁻ | 3-Chloro-1-(pyrimidin-4-yl)propan-1-one | Nucleophilic Ring Opening |

| Sulfuric Acid (H₂SO₄) in Water | H₂O | 1-(Pyrimidin-4-yl)propane-1,3-diol | Hydrolytic Ring Opening |

| p-Toluenesulfonic acid (TsOH) in Methanol | CH₃OH | 3-Methoxy-1-(pyrimidin-4-yl)propan-1-one | Nucleophilic Ring Opening |

This table is predictive and based on general mechanisms of acid-catalyzed cyclopropanol ring-opening. libretexts.orgnih.govlibretexts.org

Base-Promoted Ring Opening Pathways

Base-promoted ring opening of cyclopropanols can also occur, often leading to different products than acid-catalyzed reactions. fiveable.medigitellinc.com For this compound, a strong base can deprotonate the hydroxyl group to form a cyclopropoxide. This intermediate can then undergo rearrangement. One common pathway is the formation of a β-keto carbanion, which can then be protonated to yield a ketone. digitellinc.com

The reaction of this compound with a base like sodium hydride could lead to the formation of 1-(pyrimidin-4-yl)propan-1-one. The reaction is driven by the relief of ring strain and the formation of a stable enolate intermediate. fiveable.meacs.org

Table 2: Predicted Products of Base-Promoted Reactions of this compound

| Base | Solvent | Predicted Major Product | Reaction Type |

| Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 1-(Pyrimidin-4-yl)propan-1-one | Rearrangement |

| Potassium tert-butoxide (t-BuOK) | tert-Butanol | 1-(Pyrimidin-4-yl)propan-1-one | Rearrangement |

| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Acetonitrile | Zwitterionic intermediate | Ring Opening |

This table is predictive and based on general mechanisms of base-promoted cyclopropanol reactions. fiveable.meacs.orglibretexts.org

Enzymatic Ring Opening and its Implications

The enzymatic modification of cyclopropane-containing molecules is an area of growing interest, offering high selectivity and mild reaction conditions. rsc.orgutdallas.eduacs.org While specific studies on the enzymatic ring opening of this compound are not widely reported, enzymes such as cytochrome P450s and other oxidoreductases have been shown to catalyze the ring opening of various cyclopropane derivatives. acs.org

These enzymatic transformations often involve radical intermediates, leading to products that are different from those obtained through traditional acid or base catalysis. For instance, an enzymatic oxidation could potentially lead to the formation of hydroxylated or further functionalized open-chain products. The inherent chirality of enzymes could also lead to enantioselective transformations, a significant advantage in the synthesis of chiral molecules. rsc.orguoanbar.edu.iq The field of biocatalytic carbene transfer has also demonstrated the enzymatic formation of cyclopropanes, suggesting that the reverse reaction, ring opening, is also within the realm of enzymatic catalysis. utdallas.edu

Transformations Involving the Pyrimidine Nucleus

The pyrimidine ring in this compound is an electron-deficient heterocycle, which makes it susceptible to nucleophilic attack but generally resistant to electrophilic substitution. researchgate.netgcwgandhinagar.com

Electrophilic and Nucleophilic Aromatic Substitution on the Pyrimidine Ring

Electrophilic Aromatic Substitution:

Electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to the deactivating effect of the two nitrogen atoms. libretexts.orgresearchgate.net The reaction, if it occurs, is predicted to take place at the C-5 position, which is the most electron-rich carbon. However, the presence of the cyclopropanol group, which is not a strong activating group, means that harsh reaction conditions would likely be required for any substitution to occur. libretexts.orggcwgandhinagar.com Common electrophilic substitution reactions like nitration or halogenation would likely require forcing conditions and may lead to low yields or decomposition of the starting material. researchgate.net

Nucleophilic Aromatic Substitution:

In contrast, nucleophilic aromatic substitution (SNAr) is a characteristic reaction of pyrimidines, particularly at the C-2, C-4, and C-6 positions, which are electron-deficient. nih.govnih.govresearchgate.net If a suitable leaving group were present on the pyrimidine ring of a derivative of this compound (e.g., a halogen at the C-2 or C-6 position), it could be displaced by a variety of nucleophiles. rsc.orgjocpr.com The C-4 position is generally more reactive towards nucleophilic attack than the C-2 position in many pyrimidine systems. nih.gov

Table 3: Predicted Regioselectivity of Substitution on a Halogenated Derivative of this compound

| Reactant | Reagent | Predicted Position of Substitution | Reasoning |

| 2-Chloro-4-(1-hydroxycyclopropyl)pyrimidine | Sodium Methoxide | C-2 | SNAr at the most activated position. |

| 6-Chloro-4-(1-hydroxycyclopropyl)pyrimidine | Ammonia | C-6 | SNAr at the activated position. |

This table is predictive and based on established principles of nucleophilic aromatic substitution on pyrimidines. nih.govnih.govresearchgate.net

Functional Group Interconversions on Pyrimidine Substituents

Functional group interconversions on substituents attached to the pyrimidine ring are common synthetic strategies. fiveable.menih.govub.edu While the cyclopropanol moiety itself is reactive, it may be possible to perform transformations on other hypothetical substituents on the pyrimidine ring under carefully controlled conditions. For example, a nitro group could be reduced to an amino group, or an ester could be hydrolyzed to a carboxylic acid. The choice of reagents would be critical to avoid unintended reactions with the cyclopropanol ring. ub.eduimperial.ac.uk

Reactions Involving Both Cyclopropanol and Pyrimidine Moieties

Hypothetically, reactions could be designed to exploit the unique juxtaposition of these two groups. For instance, intramolecular cyclization or rearrangement reactions could be envisioned where the hydroxyl group of the cyclopropanol or a derivative thereof acts as a nucleophile, targeting an electrophilic site on the pyrimidine ring, potentially leading to novel fused heterocyclic systems. Conversely, the pyrimidine ring could influence the mode of cyclopropanol ring-opening.

Mechanistic Investigations of this compound Transformations

Detailed mechanistic investigations specifically for the transformations of this compound are not described in the available literature. However, mechanistic principles from related systems, such as other heteroaryl-substituted cyclopropanols or different pyrimidine derivatives, can offer insights into potential reaction pathways.

The ring-opening of cyclopropanols can proceed through various mechanisms, including acid-catalyzed, base-catalyzed, and transition-metal-catalyzed pathways. In the case of this compound, the pyrimidine ring is expected to exert a significant electronic influence on the stability of potential intermediates formed during these processes.

For instance, in an acid-catalyzed ring-opening, protonation of the hydroxyl group would generate an oxonium ion, which could lead to the formation of a carbocation adjacent to the pyrimidine ring. The electron-withdrawing nature of the pyrimidine ring would likely destabilize such a carbocation, potentially favoring alternative mechanistic pathways, such as a concerted ring-opening and nucleophilic attack.

In transition-metal-catalyzed reactions, the pyrimidine nitrogen atoms could act as coordinating sites for the metal center, thereby directing the regioselectivity of C-C bond cleavage in the cyclopropanol ring. Mechanistic studies on related systems often involve techniques such as kinetic analysis, isotopic labeling, and computational modeling to elucidate the precise sequence of bond-making and bond-breaking events. The application of these methods to this compound would be essential to unravel the intricacies of its chemical transformations.

Further research is required to experimentally validate and mechanistically understand the unique chemical reactivity of this intriguing bifunctional molecule.

Structure Activity Relationship Sar Studies of 1 Pyrimidin 4 Yl Cyclopropanol Derivatives

Design Principles for Modifying the Cyclopropanol (B106826) Moiety

The cyclopropyl (B3062369) group is a versatile structural element in medicinal chemistry, often used to enhance potency, improve metabolic stability, and provide conformational constraint. acs.org The cyclopropanol moiety in the parent structure offers several avenues for modification, each with predictable consequences for the molecule's interaction with biological targets.

Key design principles include:

Bioisosteric Replacement of the Hydroxyl Group: The hydroxyl group is a key hydrogen bond donor and acceptor. Replacing it with other functional groups can probe the importance of this interaction. For instance, substitution with a methoxy (B1213986) group (–OCH₃) removes the hydrogen bond donating capability, while replacement with an amino group (–NH₂) introduces a basic center and alters the hydrogen bonding pattern.

Substitution on the Cyclopropane (B1198618) Ring: Adding substituents to the 2- or 3-positions of the cyclopropane ring can explore steric and electronic effects within a target's binding pocket. Small alkyl groups can fill small hydrophobic pockets, while polar groups can form new interactions. The introduction of substituents also creates additional stereocenters, further influencing the molecule's three-dimensional shape. nih.gov

Ring Scaffolding: The cyclopropyl ring itself can be considered a bioisostere of other groups like a gem-dimethyl or an alkene, but with a more rigid and defined spatial arrangement. nih.gov Modifications might involve expanding the ring to a cyclobutanol (B46151) or contracting it by exploring alternative linkers to the pyrimidine (B1678525) ring, although this deviates from the core cyclopropanol structure.

The primary goal of these modifications is to optimize the fit of the molecule into its biological target, leveraging the cyclopropane's ability to position the pyrimidine ring and other functionalities in a conformationally restricted and favorable orientation. acs.org

Rational Design for Modifying the Pyrimidine Moiety

The pyrimidine ring is a cornerstone of many therapeutic agents, offering multiple sites for substitution that can significantly modulate a compound's biological profile. mdpi.comresearchgate.netnih.gov In the context of 1-(Pyrimidin-4-yl)cyclopropanol, the rational design of modifications to the pyrimidine ring is crucial for optimizing target engagement and physicochemical properties.

The pyrimidine ring presents three primary positions for substitution: C2, C5, and C6.

C2-Position: This position is often targeted for introducing substituents that can interact with deep pockets in an enzyme or receptor. Modifications with small lipophilic groups, hydrogen bond donors/acceptors (like amino or hydroxyl groups), or larger aromatic systems can drastically alter potency and selectivity.

C5-Position: Substitution at the C5-position can influence the electronic properties of the pyrimidine ring and provide vectors for additional interactions. Halogenation (e.g., with F, Cl, Br) is a common strategy to modulate electronic character and improve binding affinity through halogen bonding.

C6-Position: This position is adjacent to the cyclopropanol attachment point. Substituents here can have a profound impact on the relative orientation of the two rings due to steric hindrance, directly influencing the molecule's conformation. nih.gov

The following table illustrates how rational modifications to the pyrimidine moiety can influence biological activity, based on common principles in medicinal chemistry.

Table 1: Illustrative SAR for Pyrimidine Moiety Modifications

| Compound ID | R² Substituent | R⁵ Substituent | R⁶ Substituent | Hypothetical Relative Activity | Rationale |

|---|---|---|---|---|---|

| A-1 | H | H | H | 1x | Baseline compound |

| A-2 | -NH₂ | H | H | 15x | Introduction of a hydrogen bond donor at C2 enhances target interaction. |

| A-3 | H | -Cl | H | 5x | Halogen at C5 improves binding affinity through specific interactions. |

| A-4 | -NH₂ | -Cl | H | 50x | Synergistic effect of C2 and C5 substitutions. |

| A-5 | -NH₂ | -Cl | -CH₃ | 5x | Steric clash from C6-methyl group disrupts optimal conformation. |

This data is illustrative and intended to demonstrate SAR principles.

Impact of Stereochemistry on Biological Activity

The attachment of the cyclopropanol ring to the pyrimidine moiety at the C1 position of the cyclopropane ring creates a chiral center. Consequently, this compound and its derivatives can exist as a pair of enantiomers ((R) and (S)). It is a well-established principle in pharmacology that stereochemistry can have a profound impact on biological activity. nih.govmdpi.com

The differential activity between enantiomers typically arises from the three-dimensional arrangement of atoms, which dictates how a molecule fits into a chiral biological target, such as an enzyme's active site or a receptor's binding pocket. mdpi.com One enantiomer may bind with high affinity, leading to the desired biological effect, while the other may bind weakly or not at all. In some cases, the "inactive" enantiomer can even cause off-target effects.

For derivatives of this compound, the stereochemical configuration at the carbinol carbon is critical. The spatial orientation of the hydroxyl group and the pyrimidine ring relative to the plane of the cyclopropane ring will differ between the (R) and (S) isomers. This can lead to one enantiomer being able to form crucial hydrogen bonds or other interactions within the binding site that the other cannot. mdpi.com

Further substitution on the cyclopropane ring can introduce additional stereocenters, creating diastereomers, each with a unique 3D shape and potentially distinct biological profile. Therefore, the stereoselective synthesis and evaluation of individual isomers are essential steps in the SAR exploration of this chemical class. acs.org

Conformational Analysis and its Influence on SAR

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. For semi-rigid molecules like this compound derivatives, conformational analysis is a key component of understanding SAR. nih.govnih.gov The crucial factor is the relative orientation of the pyrimidine ring with respect to the cyclopropanol ring.

This orientation is defined by the torsional angle around the C4(pyrimidine)-C1(cyclopropane) bond. While the cyclopropane ring itself is rigid, rotation around this bond is possible. However, the presence of substituents, particularly at the C5 and C6 positions of the pyrimidine ring, can create a significant energy barrier to rotation, favoring certain low-energy conformations. acs.org

Planar vs. Perpendicular Conformations: The pyrimidine ring may adopt a conformation that is co-planar with the C1-C(OH) bond of the cyclopropanol or one that is more perpendicular. The preferred conformation for binding will depend entirely on the topology of the target's active site.

Influence of Substituents: A bulky substituent at the C6 position of the pyrimidine ring would likely force the ring into a more perpendicular orientation relative to the cyclopropane to minimize steric clash. Conversely, a smaller substituent or no substituent might allow for greater conformational freedom.

Computational modeling and techniques like NMR spectroscopy can provide insights into the preferred conformations of these derivatives in solution, which can then be correlated with their biological activities to build a more comprehensive SAR model. acs.orgnih.gov

Substituent Effects on Biological Profiles

Electronic Effects: Electron-withdrawing groups (e.g., -Cl, -CF₃) on the pyrimidine ring can alter its pKa and hydrogen bonding capacity. Electron-donating groups (e.g., -NH₂, -OCH₃) can have the opposite effect. These changes influence not only target binding but also properties like solubility and membrane permeability. mdpi.com

Steric Effects: The size and shape of substituents dictate how the molecule fits into its binding site. As illustrated in the table in section 5.2, a sterically demanding group in the wrong position can be detrimental to activity. Conversely, a well-placed group can enhance binding by occupying a specific pocket. acs.org

Table 2: Hypothetical Impact of Substituents on Derivative Profiles

| Compound ID | Modification | Predicted Potency | Predicted Solubility | Predicted Lipophilicity |

|---|---|---|---|---|

| B-1 | Parent Compound | Moderate | Moderate | Moderate |

| B-2 | Add C2-NH₂ to pyrimidine | High | Increased | Decreased |

| B-3 | Add C5-Br to pyrimidine | High | Decreased | Increased |

| B-4 | Replace cyclopropanol -OH with -OCH₃ | Decreased | Decreased | Increased |

| B-5 | Add 2-methyl to cyclopropane | Variable | Decreased | Increased |

This data is illustrative and intended to demonstrate general principles of substituent effects.

Biological Evaluation and Mechanistic Studies of 1 Pyrimidin 4 Yl Cyclopropanol and Analogues in Vitro Focus

General Principles of In Vitro Biological Screening

In vitro biological screening is a cornerstone of early-stage drug discovery, providing a rapid and cost-effective means to identify and characterize the biological activity of novel chemical entities. This process involves testing compounds against specific molecular targets or in cell-based models outside of a living organism. The primary goal is to determine a compound's potency, selectivity, and mechanism of action at the cellular and molecular levels. For pyrimidine (B1678525) derivatives like 1-(Pyrimidin-4-yl)cyclopropanol, this typically involves a tiered approach, starting with broad screening against a panel of relevant biological targets, followed by more focused studies to elucidate the specific interactions and cellular consequences of target engagement. Key parameters measured include the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50), which quantify the concentration of a compound required to inhibit or activate a biological process by 50%.

Enzyme Inhibition Profiling

The pyrimidine scaffold is a common feature in many kinase and phosphodiesterase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. Phosphodiesterases (PDEs) are enzymes that modulate the levels of intracellular second messengers, such as cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), thereby influencing a wide array of physiological processes.

Research into pyrimidine-based compounds has revealed their potential as inhibitors of various kinases. For instance, a series of pyrimidin-4-yl-ethanol and ethanone (B97240) derivatives were synthesized and shown to possess inhibitory activity against ROS1 kinase, a receptor tyrosine kinase implicated in non-small cell lung cancer. nih.gov Many of these compounds exhibited activity in the micromolar range. nih.gov Similarly, the optimization of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines led to the discovery of potent, ATP-competitive inhibitors of Protein Kinase B (PKB/Akt) with nanomolar efficacy and significant selectivity over the related kinase PKA. nih.gov The development of pyrazolo[3,4-d]pyrimidine derivatives has also yielded dual inhibitors of c-Src and Abl kinases, which have shown promise in preclinical models of glioblastoma. mdpi.com

In the realm of phosphodiesterases, pyrimidine-containing scaffolds have been explored for their inhibitory potential. PDE10A, a dual-substrate enzyme that hydrolyzes both cAMP and cGMP, is a target for neurological and psychiatric disorders. nih.gov Structure-based virtual screening has identified novel scaffolds, such as cyclopenta nih.govnih.govthieno[2,3-d]pyrimidin-4-one, that can serve as a basis for designing potent PDE10A inhibitors. nih.gov PDE4, another important isozyme family, regulates inflammatory responses and cognitive functions, making its inhibitors relevant for a variety of therapeutic areas. researchgate.net

Table 1: In Vitro Kinase and Phosphodiesterase Inhibition by Pyrimidine Analogues

| Compound/Analogue Class | Target Enzyme | Activity/Potency | Reference |

|---|---|---|---|

| Pyrimidin-4-yl-ethanol/ethanone derivatives | ROS1 Kinase | Micromolar range | nih.gov |

| 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines | Protein Kinase B (Akt) | Nanomolar inhibitors | nih.gov |

| Pyrazolo[3,4-d]pyrimidines | c-Src/Abl Kinase | Micromolar and low-micromolar Ki values | mdpi.com |

Beyond kinases and phosphodiesterases, pyrimidine analogues have been investigated for their interactions with other enzymatic targets. For example, pyrazolopyrimidine derivatives have been developed as inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a key signaling molecule in the innate immune response. nih.gov These inhibitors have demonstrated excellent potency and kinase selectivity. nih.gov

Receptor Binding and Modulation Studies (e.g., Histamine (B1213489) Receptors)

The versatility of the pyrimidine core extends to its ability to interact with G protein-coupled receptors (GPCRs), such as histamine receptors. Histamine receptors play a critical role in allergic and inflammatory responses, as well as in neurotransmission.

Studies on histamine H3 receptor ligands have utilized cyclopropylhistamine, an analogue containing an imidazole (B134444) ring which is structurally related to pyrimidine, to probe the receptor's binding site. nih.gov The enantiomers of trans-cyclopropylhistamine were shown to have differing activities at the H3 receptor, with the (1S,2S)-enantiomer acting as a more potent agonist. nih.gov More recently, cryo-electron microscopy studies of the histamine H4 receptor have provided detailed structural insights into agonist binding, which can guide the rational design of novel H4R-targeting drugs for inflammatory diseases. nih.gov Mepyramine, a histamine H1 receptor inverse agonist, has been shown to bind preferentially to a G protein-coupled form of the receptor. conicet.gov.arresearchgate.net

Table 2: Receptor Binding Profile of Histamine Receptor Ligands

| Compound | Receptor | Activity | pD2/pKi | Reference |

|---|---|---|---|---|

| (1S,2S)-Cyclopropylhistamine (VUF 5297) | Histamine H3 Receptor | Agonist | 7.1 (rat cortex), 6.6 (guinea pig jejunum) | nih.gov |

| (1R,2R)-Cyclopropylhistamine (VUF 5296) | Histamine H3 Receptor | Agonist | ~1 order of magnitude less active than VUF 5297 | nih.gov |

Investigation of Cellular Activity and Selectivity (In Vitro Cell-Based Assays)

A significant area of investigation for pyrimidine-based compounds is their potential as anticancer agents. In vitro cell-based assays are crucial for evaluating the antiproliferative and cytostatic effects of these compounds on various cancer cell lines.

Numerous studies have demonstrated the cytotoxic potential of pyrimidine analogues. For example, a series of (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanones were synthesized and found to have significant antiproliferative activities against A549, HT-1080, and SGC-7901 tumor cell lines, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov These compounds were found to act as tubulin polymerization inhibitors, leading to cell cycle arrest at the G2/M phase. nih.gov Similarly, novel pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have shown potent anticancer activity against A2780 ovarian and MCF7 breast cancer cell lines, with the most active compounds being 2-3 times more potent than the known inhibitor Dorsomorphin. byu.edu

Pyrrolo[1,2-a]quinoxaline derivatives bearing a pyrimidine-like core have also been evaluated for their antiproliferative effects against various leukemia cell lines, with some compounds showing high selectivity for cancer cells over normal hematopoietic cells. nih.gov Furthermore, pyrazolo[3,4-d]pyrimidine derivatives have demonstrated antiproliferative efficacy in the low-micromolar range against several glioblastoma multiforme cell lines, inducing apoptotic-mediated cell death and reducing cell migration. mdpi.com

Table 3: Antiproliferative Activity of Pyrimidine Analogues in Cancer Cell Lines

| Compound/Analogue Class | Cell Line(s) | Effect | IC50/EC50 Values | Reference |

|---|---|---|---|---|

| (1-(p-tolyl)-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone (9c) | A549, HT-1080, SGC-7901 | Antiproliferative, Tubulin inhibition, G2/M arrest | 0.054-0.16 μM | nih.gov |

| 3-(4-(trifluoromethyl)phenyl)-6-[4-(2-(piperidin-1-yl)ethoxy]phenyl pyrazolo[1,5-a]pyrimidine | A2780 Ovarian Cancer | Antiproliferative | 0.84 μM | byu.edu |

| 3-(2-fluorophenyl)-6-[4-(2-(4-methylpiperzin-1-yl)ethoxy]phenyl pyrazolo[1,5-a]pyrimidine | MCF7 Breast Cancer | Antiproliferative | 0.52 μM | byu.edu |

| Ethyl 4-[4-(4-substituted piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalines | K562, U937, HL60, Jurkat, U266 (Leukemia) | Cytotoxic | 0.5-20 μM for active compounds | nih.gov |

Antimicrobial and Antifungal Activity Assessment

While direct in vitro studies on the antimicrobial and antifungal properties of this compound are not extensively available in the reviewed literature, the broader class of pyrimidine derivatives has been the subject of significant research, demonstrating a wide spectrum of activity against various pathogens. eijppr.comnih.govjuniperpublishers.comresearchgate.net The pyrimidine nucleus is a core component of essential biomolecules, which is a potential reason for the diverse biological activities observed in its derivatives. thepharmajournal.com

Numerous studies have highlighted the potential of pyrimidine-based compounds as antibacterial and antifungal agents. juniperpublishers.com For instance, certain pyrimidine derivatives have shown notable activity against both Gram-positive and Gram-negative bacteria. asianpharmtech.com A series of 2,4,6-trisubstituted pyrimidine derivatives displayed significant antibacterial action against Bacillus pumilus and Escherichia coli when compared to standard antibiotics like amikacin (B45834) and penicillin G. researchgate.net Similarly, some novel substituted tetrahydropyrimidine (B8763341) derivatives have demonstrated considerable antimicrobial effects against Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, and Aspergillus niger. researchgate.net

In the realm of antifungal research, pyrimidine analogues have also shown promise. For example, certain non-acetylated sugar pyrimidine derivatives exhibited more significant antifungal activity against Aspergillus niger and Candida albicans than the standard drug ampicillin. asianpharmtech.com Furthermore, a study on novel pyrimidine derivatives containing an amide moiety found that specific compounds exhibited potent antifungal activity against plant pathogenic fungi like Phomopsis sp., with efficacy surpassing that of the commercial fungicide Pyrimethanil. nih.gov Another series of pyrazolopyrimidine derivatives showed good activity against Aspergillus flavus, Aspergillus fumigatus, and Trichophyton mentagrophytes. asianpharmtech.com

The introduction of a cyclopropane (B1198618) ring into molecules is a known strategy in drug design to enhance metabolic stability and efficacy. nih.gov Amide derivatives containing a cyclopropane group have been synthesized and evaluated for their antimicrobial and antifungal activities. While some of these compounds showed moderate activity against Staphylococcus aureus and Escherichia coli, several demonstrated promising antifungal activity against Candida albicans. nih.gov

The following table summarizes the antimicrobial and antifungal activities of various pyrimidine and cyclopropane-containing compounds from in vitro studies.

| Compound Class/Derivative | Test Organism(s) | Observed Activity | Reference(s) |

| 2,4,6-Trisubstituted Pyrimidines | Bacillus pumilus, Escherichia coli | Significant antibacterial activity | researchgate.net |

| Substituted Tetrahydropyrimidines | S. aureus, P. aeruginosa, C. albicans, A. niger | Remarkable antimicrobial activity | researchgate.net |

| Pyrazolopyrimidine Derivatives | A. flavus, A. fumigatus, T. mentagrophytes | Good antifungal activity | asianpharmtech.com |

| Amide-containing Pyrimidines | Phomopsis sp. | Excellent antifungal activity | nih.gov |

| Amide-containing Cyclopropanes | Candida albicans | Promising antifungal activity | nih.gov |

| Pyrazolyl-1-carboxamides | S. aureus, E. coli, C. albicans | Potent antimicrobial activity | mdpi.com |

Anti-inflammatory Properties in Cellular Models

Specific in vitro studies on the anti-inflammatory properties of this compound in cellular models are not readily found in the current body of scientific literature. However, the pyrimidine scaffold is a well-established pharmacophore in the design of anti-inflammatory agents, with several pyrimidine-based drugs approved for clinical use. nih.gov The anti-inflammatory effects of pyrimidine derivatives are often attributed to their ability to inhibit key inflammatory mediators. nih.gov

In various cellular models, pyrimidine derivatives have been shown to exert anti-inflammatory effects by targeting cyclooxygenase (COX) enzymes. nih.gov The inhibition of COX-1 and COX-2 enzymes reduces the production of prostaglandins, which are crucial mediators of inflammation. nih.govnih.gov For example, a study on a series of pyrimidine derivatives demonstrated their high selectivity towards inhibiting COX-2. nih.gov

Furthermore, the anti-inflammatory action of pyrimidine compounds has been linked to the modulation of cellular signaling pathways involved in inflammation. In cellular models using lipopolysaccharide (LPS)-stimulated THP-1 human monocytic cells, certain pyrimidine derivatives have been shown to cause a dose-dependent inhibition of cell growth. nih.gov These compounds also demonstrated the ability to reduce the levels of reactive oxygen species (ROS), indicating antioxidant properties that can contribute to their anti-inflammatory profile. nih.gov

The table below provides an overview of the anti-inflammatory effects of certain pyrimidine derivatives in cellular models.

| Compound Class/Derivative | Cellular Model | Key Findings | Reference(s) |

| Pyrimidine Derivatives (L1, L2) | LPS-stimulated THP-1 cells | Dose-dependent inhibition of cell growth, reduction of ROS levels | nih.gov |

| Pyrimidine-based agents | Various | Inhibition of PGE2 generation via COX-1 and COX-2 inhibition | nih.gov |

Elucidation of Molecular Mechanisms of Action (In Vitro)

While the precise molecular mechanisms of action for this compound have not been specifically elucidated in the available research, in vitro studies on related pyrimidine-containing compounds provide insights into potential biological targets and pathways.

Target Identification and Validation through Biochemical Assays

Biochemical assays have been instrumental in identifying the molecular targets of various pyrimidine derivatives. A prominent mechanism of action for many biologically active pyrimidine compounds is the inhibition of protein kinases. For instance, substituted pyrimidines have been identified as competitive inhibitors of cyclin-dependent kinases (CDKs), such as CDK1 and CDK2, with respect to ATP. nih.gov The binding of these inhibitors to the ATP-binding site of the kinase has been confirmed through X-ray crystallography. nih.gov

In the context of inflammatory diseases, Interleukin-1 receptor-associated kinase 4 (IRAK4) has been identified as a key target for pyrimidine-based inhibitors. nih.gov A series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides were developed as potent and selective inhibitors of IRAK4. nih.gov X-ray crystallography of a representative compound bound to the kinase domain of IRAK4 revealed the specific molecular interactions responsible for its inhibitory activity. nih.gov

The following table summarizes the identified molecular targets for some pyrimidine derivatives through biochemical assays.

| Compound Class/Derivative | Identified Target | Method of Validation | Reference(s) |

| O6-Cyclohexylmethylguanine (NU2058) | CDK1, CDK2 | Ki determination, X-ray crystallography | nih.gov |

| 2,6-diamino-4-cyclohexylmethyloxy-5-nitrosopyrimidine (NU6027) | CDK1, CDK2 | Ki determination | nih.gov |

| 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides | IRAK4 | Biochemical assays, X-ray crystallography | nih.gov |

Pathway Modulation Studies in Cellular Systems

The modulation of cellular signaling pathways by pyrimidine derivatives has been investigated in various in vitro systems. The inhibition of kinases like IRAK4 by pyrimidine-based compounds directly impacts downstream signaling pathways that mediate the innate immune response. nih.gov IRAK4 is a critical transducer downstream of the interleukin-1 receptor (IL-1R) and Toll-like receptors (TLRs), and its inhibition leads to a reduction in the production of inflammatory cytokines. nih.gov

In cellular systems, the anti-inflammatory effects of pyrimidine derivatives have been linked to the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. nih.gov NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. By inhibiting the activation of NF-κB, pyrimidine compounds can effectively suppress the inflammatory response.

Comparative Biological Activity of this compound with Related Cyclopropane and Pyrimidine Compounds

A direct comparative analysis of the biological activity of this compound is challenging due to the lack of specific data for this compound. However, by examining the activities of related pyrimidine and cyclopropane-containing molecules, we can infer potential areas of biological relevance.

The pyrimidine core is a versatile scaffold that has been incorporated into compounds with a wide array of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. nih.govresearchgate.net The nature and position of substituents on the pyrimidine ring play a crucial role in determining the specific biological effects and their potency. nih.gov For instance, some pyrimidine derivatives exhibit potent antibacterial activity, while others show strong antifungal or anti-inflammatory effects. researchgate.netasianpharmtech.comnih.gov

The introduction of a cyclopropane ring, as seen in this compound, is a strategy often used in medicinal chemistry to introduce conformational rigidity and improve metabolic stability. acs.org In some cases, the cyclopropane moiety can also contribute to the binding affinity of a molecule to its biological target. acs.org Studies on amide derivatives containing a cyclopropane group have shown that these compounds can possess significant antifungal activity. nih.gov

The table below offers a comparative overview of the biological activities of different classes of pyrimidine and cyclopropane derivatives.

| Compound Class | Primary Biological Activity | Key Molecular Features | Reference(s) |

| Substituted Pyrimidines | Antibacterial, Antifungal, Anti-inflammatory | Varied substitutions on the pyrimidine ring | nih.govresearchgate.net |

| Pyrazolopyrimidines | Antimicrobial, Kinase Inhibition | Fused pyrazole (B372694) and pyrimidine rings | asianpharmtech.comnih.gov |

| Amide-containing Cyclopropanes | Antifungal | Cyclopropane ring with an amide linkage | nih.gov |

| This compound | To be determined | Pyrimidine ring linked to a cyclopropanol (B106826) group | - |

Computational Chemistry and Molecular Modeling of 1 Pyrimidin 4 Yl Cyclopropanol

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the intrinsic electronic properties of a molecule. DFT methods are used to solve the Schrödinger equation for a multi-electron system, providing detailed information about electron distribution and molecular orbitals. kastamonu.edu.trresearchgate.net For 1-(Pyrimidin-4-yl)cyclopropanol, DFT calculations can elucidate its geometric and electronic structure. These calculations typically begin with a geometry optimization to find the lowest energy conformation of the molecule.

From the optimized structure, a variety of electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of the molecule's chemical stability and reactivity; a larger gap implies higher stability and lower reactivity. kastamonu.edu.tr Furthermore, the spatial distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Other calculated parameters include the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface, identifying regions that are rich or poor in electrons. This is vital for predicting intermolecular interactions, such as hydrogen bonding, which the nitrogen atoms of the pyrimidine (B1678525) ring and the hydroxyl group of the cyclopropanol (B106826) are capable of forming. researchgate.net Reactivity descriptors like chemical hardness, softness, and electronegativity can also be derived from HOMO and LUMO energies, providing a quantitative measure of the molecule's behavior in chemical reactions. kastamonu.edu.trgazi.edu.tr Studies on similar pyrimidine and pyridine (B92270) derivatives have successfully used these methods to predict and rationalize their chemical behavior. kastamonu.edu.tracs.org

Table 1: Illustrative Quantum Chemical Parameters for this compound Calculated via DFT (Note: The following data are representative examples of what would be obtained from a DFT calculation and are not from a published study on this specific compound.)

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates chemical stability and reactivity. kastamonu.edu.tr |

| Dipole Moment | 3.1 D | Measures the polarity of the molecule, influencing solubility and intermolecular forces. |

| Electronegativity (χ) | 3.85 eV | Describes the power of the molecule to attract electrons. kastamonu.edu.tr |

| Chemical Hardness (η) | 2.65 eV | Measures resistance to change in electron distribution. kastamonu.edu.tr |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations offer a view of a molecule's behavior over time. youtube.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and interactions in a simulated environment, such as in water or bound to a protein. nih.govnih.gov

For this compound, MD simulations are valuable for exploring its conformational landscape. This includes the rotational flexibility around the single bond connecting the cyclopropyl (B3062369) and pyrimidine moieties. Understanding the preferred conformations and the energy barriers between them is crucial, as the three-dimensional shape of a molecule dictates how it can interact with a biological target. youtube.com

When studying ligand-target interactions, MD simulations are used to assess the stability of a docked pose (predicted by molecular docking). nih.gov A simulation of the this compound-protein complex can reveal whether the initial binding mode is stable or if the ligand reorients itself within the binding site. acs.org These simulations provide detailed information on the dynamics of hydrogen bonds, hydrophobic interactions, and water molecule networks that mediate the binding, offering a more realistic and dynamic picture than static docking alone. nih.govacs.org

Table 2: Typical Parameters for an MD Simulation of a Small Molecule-Protein Complex (Note: These are general parameters for a typical simulation setup.)

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Force Field | AMBER, CHARMM, GROMOS | A set of parameters to describe the potential energy of the system's atoms. |

| Solvent Model | TIP3P, SPC/E (Explicit Water) | Simulates the aqueous physiological environment. |

| Simulation Time | 100 - 500 nanoseconds (ns) | Duration of the simulation to ensure adequate sampling of molecular motions. acs.org |

| Temperature | 300 K (27 °C) | Simulates physiological temperature. |

| Pressure | 1 bar | Simulates atmospheric pressure. |

| Ensemble | NPT (Isothermal-Isobaric) | Keeps the number of particles (N), pressure (P), and temperature (T) constant. |

Molecular Docking Studies for Predicting Binding Modes and Affinities with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. nih.gov This method is central to structure-based drug design. Given that the pyrimidine scaffold is a common feature in many kinase inhibitors, a likely application for this compound would be docking it into the ATP-binding site of a protein kinase. nih.govmdpi.com

The docking process involves sampling a large number of possible conformations and orientations of the ligand within the protein's active site and then using a scoring function to estimate the binding affinity for each pose. The results predict the most stable binding mode and provide a binding energy score, which helps in ranking potential inhibitors. mdpi.com For this compound, docking studies would likely show the pyrimidine ring forming key hydrogen bonds with the hinge region of a kinase, a canonical interaction for this class of inhibitors. mdpi.com The cyclopropanol group would occupy an adjacent pocket, and its specific interactions could contribute to binding affinity and selectivity.

Table 3: Hypothetical Molecular Docking Results for this compound Against a Kinase Target (Note: The following data are illustrative and modeled after typical results for pyrimidine-based kinase inhibitors.)

| Target Protein | Binding Energy (kcal/mol) | Predicted Key Interactions | Interacting Residues (Example) |

|---|---|---|---|

| Cyclin-Dependent Kinase 2 (CDK2) | -7.8 | Hydrogen bond with backbone NH | LEU83 (Hinge Region) |

| Hydrogen bond with backbone C=O | GLU81 (Hinge Region) | ||

| Hydrogen bond from ligand -OH | ASP86 | ||

| Hydrophobic interaction with cyclopropyl group | ILE10, VAL18 |

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties through In Silico Methods

For a compound to be a successful drug, it must possess favorable ADME properties. In silico tools have become a mainstay in early drug discovery to predict these properties, helping to identify and filter out compounds with poor pharmacokinetic profiles before synthesis. ri.se These predictions are typically based on quantitative structure-property relationship (QSPR) models derived from large datasets of experimental results. nih.govresearchgate.net

For this compound, various ADME parameters can be predicted. Absorption is often assessed by predicting properties like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2). Distribution can be estimated by predicting plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. Metabolism predictions focus on identifying which cytochrome P450 (CYP) enzymes are likely to metabolize the compound or be inhibited by it. nih.gov Finally, Lipinski's Rule of Five is often calculated to assess general "drug-likeness." researchgate.netnih.gov Numerous web-based platforms and software packages, such as SwissADME or ADMETlab, are available for these predictions. nih.gov

Table 4: Illustrative In Silico ADME Prediction for this compound (Note: These values are hypothetical predictions based on the structure of the compound.)

| ADME Property | Predicted Value/Classification | Implication |

|---|---|---|

| Molecular Weight | 150.16 g/mol | Good (Lipinski's Rule: <500) |

| LogP (Lipophilicity) | 0.85 | Good (Lipinski's Rule: <5) |

| Hydrogen Bond Donors | 1 | Good (Lipinski's Rule: <5) |

| Hydrogen Bond Acceptors | 3 | Good (Lipinski's Rule: <10) |

| GI Absorption | High | Likely well-absorbed from the gut. nih.gov |

| BBB Permeant | No | Unlikely to cross the blood-brain barrier. |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this isoform. |

| Synthetic Accessibility | 2.1 | Relatively easy to synthesize. researchgate.net |

Application of Cheminformatics for Compound Library Design and Virtual Screening

Cheminformatics combines computer and information science to solve problems in chemistry, particularly in the context of large datasets of chemical compounds. unibe.ch The structure of this compound can serve as a starting point for both virtual screening and the design of focused compound libraries. nih.gov

In virtual screening, a large database of compounds can be searched to find molecules that are structurally similar to this compound, under the principle that similar molecules are likely to have similar biological activities. This can be done using 2D fingerprint similarity or 3D shape-based screening. Alternatively, if this compound is identified as a "fragment hit" in a fragment-based screening campaign, its core structure (or scaffold) can be used to design a library of more elaborated compounds. acs.org

This library design involves systematically attaching different chemical groups (R-groups) at various positions on the scaffold to explore the surrounding chemical space and optimize interactions with a biological target. nih.gov For this compound, diversification could occur by substituting the pyrimidine ring or by modifying the cyclopropanol moiety. This generates a virtual library of related compounds that can then be computationally assessed using docking and ADME predictions to prioritize a smaller, more promising set for chemical synthesis.

Table 5: Example of a Virtual Library Designed Around the 1-(Pyrimidin-yl)cyclopropanol Scaffold (Note: This table illustrates how a chemical library can be designed by varying substituents on a core scaffold.)

| Compound ID | Core Scaffold | R1 (at Pyrimidine C2) | R2 (at Pyrimidine C5) |

|---|---|---|---|

| Library-Cmpd-001 | This compound | -H | -H |

| Library-Cmpd-002 | This compound | -NH2 (Amino) | -H |

| Library-Cmpd-003 | This compound | -H | -Cl (Chloro) |

| Library-Cmpd-004 | This compound | -NH(CH3) (Methylamino) | -F (Fluoro) |

| Library-Cmpd-005 | This compound | -NH(Cyclopropyl) | -CN (Cyano) |

Future Research Directions for 1 Pyrimidin 4 Yl Cyclopropanol

Exploration of Novel Synthetic Pathways

The efficient and versatile synthesis of 1-(pyrimidin-4-yl)cyclopropanol is a critical first step to unlocking its research potential. While specific methods for this exact compound are not established, principles from related syntheses offer a clear path forward.

A primary avenue for investigation is the adaptation of the Kulinkovich reaction . nih.govresearchgate.netnih.gov This powerful method for forming cyclopropanols involves the reaction of an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst. For the synthesis of this compound, a plausible route would involve the use of a pyrimidine-4-carboxylic acid ester as the starting material. The reaction would proceed via a titanacyclopropane intermediate, which then reacts with the ester to form the desired cyclopropanol (B106826). researchgate.netnih.gov The general mechanism for the Kulinkovich reaction is outlined below:

Table 1: Proposed Kulinkovich Reaction for this compound

| Step | Description |

|---|---|

| 1. Transmetalation | Reaction of a Grignard reagent (e.g., ethylmagnesium bromide) with a titanium(IV) alkoxide to form a dialkyltitanium species. |

| 2. β-Hydride Elimination | The dialkyltitanium intermediate undergoes β-hydride elimination to generate a titanacyclopropane. |

| 3. Reaction with Ester | The titanacyclopropane reacts with the pyrimidine-4-carboxylic acid ester to form a titanium cyclopropoxide. |

Further research should focus on optimizing reaction conditions, such as the choice of Grignard reagent, titanium catalyst, and solvent, to maximize yield and purity. nih.gov

Another promising approach involves the addition of organometallic reagents to a pyrimidin-4-yl ketone precursor . nih.govrsc.org For instance, the synthesis of a suitable cyclopropyl (B3062369) organometallic reagent, such as cyclopropylmagnesium bromide or cyclopropyllithium, and its subsequent reaction with 4-acetylpyrimidine could yield the target molecule. acs.org The reactivity of organometallic compounds with carbonyls is a well-established and versatile method for C-C bond formation. nih.govacs.org

Design and Synthesis of Advanced Analogues with Tuned Biological Properties

The pyrimidine (B1678525) core is a well-known "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. researchgate.netnih.govbiotech-asia.org The position of substituents on the pyrimidine ring is known to greatly influence its biological activity. nih.gov This provides a strong rationale for the design and synthesis of advanced analogues of this compound.

Future research should focus on systematic modifications of the pyrimidine ring to explore structure-activity relationships (SAR). For example, introducing various substituents at the 2, 5, and 6 positions of the pyrimidine ring could modulate the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets. nih.govnih.gov

The cyclopropyl group itself offers significant advantages in drug design. nih.govresearchgate.net It can enhance metabolic stability, increase potency by providing conformational rigidity, and improve brain permeability. acs.orgsemanticscholar.orgnih.gov The unique electronic and steric properties of the cyclopropyl ring can be leveraged to fine-tune the pharmacological profile of the parent molecule. acs.orgsemanticscholar.org

Table 2: Potential Biological Activities of Pyrimidine Derivatives

| Biological Activity | Reference |

|---|---|

| Anticancer | researchgate.netnih.gov |

| Anti-inflammatory | nih.govnih.gov |

| Antiviral | nih.govbiotech-asia.org |

| Antimicrobial | nih.govacs.org |

Deeper Mechanistic Insights into Biological Activity and Reactivity

A key area of future research will be to elucidate the mechanism of action of this compound and its analogues. The pyrimidine scaffold is known to interact with a variety of biological targets, most notably protein kinases. rsc.orgnih.govnih.gov Many pyrimidine-based kinase inhibitors function by forming hydrogen bonds with the hinge region of the kinase active site, mimicking the binding of ATP. rsc.orgnih.gov It is plausible that this compound could act as a kinase inhibitor, and future studies should investigate its activity against a panel of kinases implicated in disease.

The cyclopropanol moiety introduces another layer of potential reactivity. The strained three-membered ring is susceptible to ring-opening reactions, which can be triggered by various stimuli, including single-electron oxidation. nih.govnih.govacs.org This ring-opening can generate reactive intermediates, such as β-keto radicals, which could then covalently modify biological targets. nih.gov This "latent reactivity" could be exploited to design targeted covalent inhibitors with enhanced potency and duration of action. Understanding the conditions under which the cyclopropanol ring opens will be crucial for designing analogues with controlled reactivity. researchgate.netresearchgate.net

Development of Chemical Probes for Target Elucidation

To identify the specific biological targets of this compound and its analogues, the development of chemical probes will be essential. researchgate.net A chemical probe is a molecule designed to interact with a specific target and can be used to study its function in a biological system.

A common strategy for creating a chemical probe is to attach a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, to the parent molecule. This can be achieved by synthesizing analogues of this compound with a suitable linker for conjugation. The design of such probes requires careful consideration to ensure that the modification does not significantly alter the biological activity of the parent compound. researchgate.net

Once synthesized, these probes can be used in a variety of experiments, such as affinity-based protein profiling, to identify binding partners in complex biological mixtures. researchgate.net For instance, a biotinylated probe could be used to pull down its target proteins from cell lysates, which can then be identified by mass spectrometry. The pyrimidine ring itself can be a useful component of fluorescent probes, as its protonation can lead to changes in fluorescence, allowing for pH sensing. mdpi.com

Computational Design of Enhanced Cyclopropanol-Pyrimidine Architectures

Computational modeling and in silico design will be invaluable tools in guiding the future research directions for this compound. nih.govrsc.orgnih.gov Molecular docking studies can be used to predict the binding modes of this compound and its analogues with potential biological targets, such as protein kinases. nih.govrsc.org These studies can help to prioritize the synthesis of analogues with the highest predicted binding affinity and selectivity. acs.org

Protein-protein interaction (PPI) network analysis can also be employed to identify potential downstream targets and pathways affected by the binding of this compound to its primary target. nih.govacs.orgnih.gov This systems-level approach can provide a more comprehensive understanding of the compound's biological effects. By integrating computational predictions with experimental validation, researchers can accelerate the discovery and development of novel therapeutic agents based on the this compound scaffold. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.